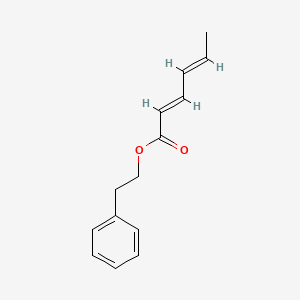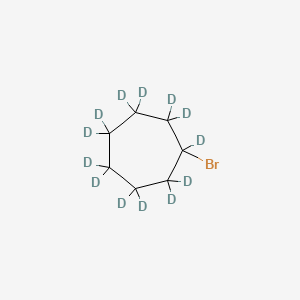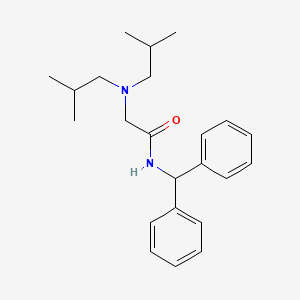![molecular formula C9H14O2 B13831880 Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI): is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 This compound is characterized by the presence of a cyclopentene ring substituted with a hydroxyethyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through a Diels-Alder reaction between a diene and a dienophile.
Hydroxyethyl Substitution: The cyclopentene ring is then subjected to a hydroxyethylation reaction, where an ethylene oxide or a similar reagent is used to introduce the hydroxyethyl group at the desired position.
Ethanone Introduction: Finally, the ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)
- Ethanone, 1-(4-methylphenyl)
- Ethanone, 1-(4-ethylphenyl)
Uniqueness
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) is unique due to its cyclopentene ring structure and the presence of both hydroxyethyl and ethanone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[4-(1-hydroxyethyl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4,6,8-10H,5H2,1-2H3 |
Clé InChI |
YOUAEBBNHHGPFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


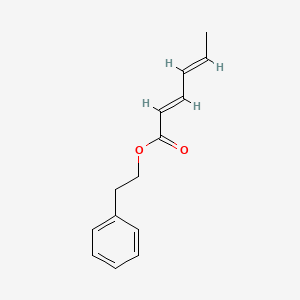
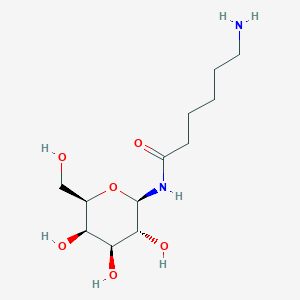
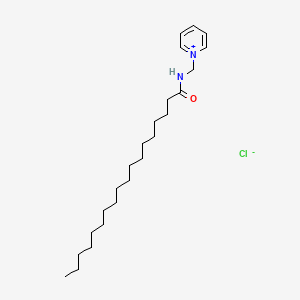
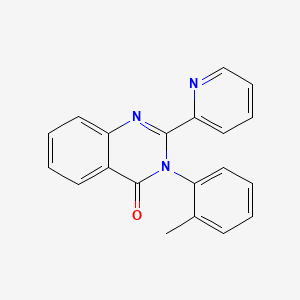
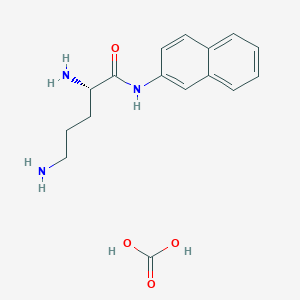
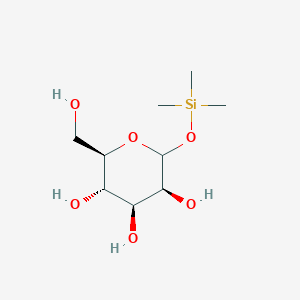
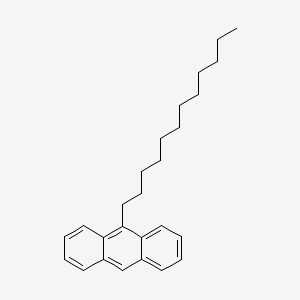
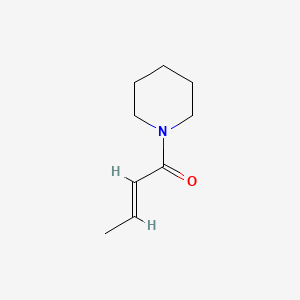
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
